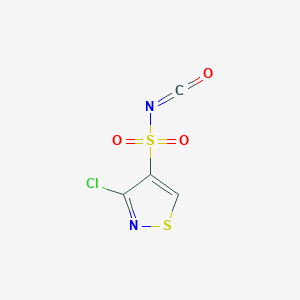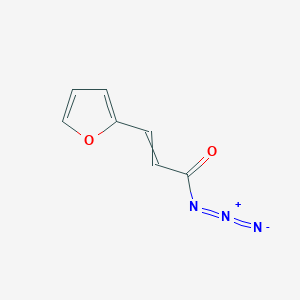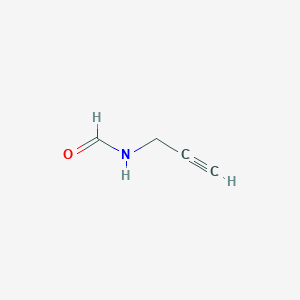
1-(1-CHLOROETHOXY)BUTANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethoxy)butane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom attached to an ethoxy group, which is further bonded to a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)butane can be synthesized through the reaction of butanol with chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloroethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Butanol and chloroethanol derivatives.
Elimination: Butenes.
Oxidation: Butanone and other carbonyl compounds.
Applications De Recherche Scientifique
1-(1-Chloroethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Chloroethoxy)butane involves its reactivity due to the presence of the chlorine atom and the ether linkage. The chlorine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ether linkage can also undergo cleavage under specific conditions, contributing to the compound’s versatility in chemical transformations.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)butane: Similar in structure but with a different alkyl chain length.
1-(Chloromethoxy)ethane: A shorter chain analog with similar reactivity.
1-(Chloromethoxy)propane: Another analog with a different chain length.
Uniqueness: 1-(1-Chloroethoxy)butane is unique due to its specific chain length and the presence of the chlorine atom, which imparts distinct reactivity patterns compared to its analogs. This makes it particularly useful in certain synthetic applications where specific reactivity is desired.
Propriétés
Formule moléculaire |
C6H13ClO |
|---|---|
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
1-(1-chloroethoxy)butane |
InChI |
InChI=1S/C6H13ClO/c1-3-4-5-8-6(2)7/h6H,3-5H2,1-2H3 |
Clé InChI |
DTHPTRJJKAMCNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(4-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B8743377.png)




